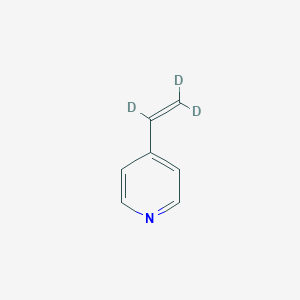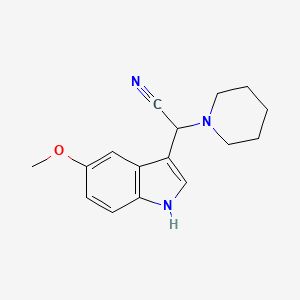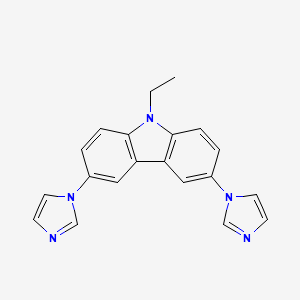
9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in materials science. This compound features an ethyl group at the 9th position of the carbazole ring and two imidazole groups at the 3rd and 6th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole typically involves multi-step organic reactions. One possible route could be:
N-alkylation: Starting with carbazole, an ethyl group can be introduced at the 9th position using an alkylating agent like ethyl bromide in the presence of a base such as potassium carbonate.
Imidazole substitution: The 3rd and 6th positions of the carbazole ring can be functionalized with imidazole groups through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with imidazole in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalyst selection: Using efficient catalysts to speed up the reaction.
Solvent choice: Selecting appropriate solvents to dissolve reactants and control reaction rates.
Temperature and pressure control: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Imidazole in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole rings.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its pharmacological activities and potential therapeutic uses.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole would depend on its specific application. For instance:
Biological activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity.
Electronic applications: The compound’s electronic properties, such as charge transport and light emission, are influenced by its molecular structure and interactions with other materials.
Comparison with Similar Compounds
Similar Compounds
9-Ethylcarbazole: Lacks the imidazole groups, making it less versatile in terms of chemical reactivity.
3,6-Di(1H-imidazol-1-yl)carbazole: Lacks the ethyl group, which may affect its solubility and electronic properties.
Uniqueness
9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole is unique due to the presence of both ethyl and imidazole groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C20H17N5 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
9-ethyl-3,6-di(imidazol-1-yl)carbazole |
InChI |
InChI=1S/C20H17N5/c1-2-25-19-5-3-15(23-9-7-21-13-23)11-17(19)18-12-16(4-6-20(18)25)24-10-8-22-14-24/h3-14H,2H2,1H3 |
InChI Key |
PNWWJPWZAQTHJH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N3C=CN=C3)C4=C1C=CC(=C4)N5C=CN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


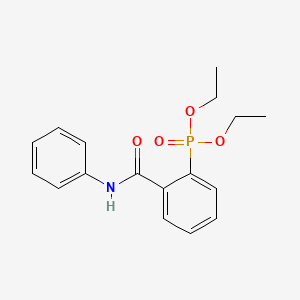


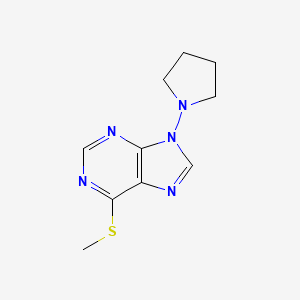
![Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride](/img/structure/B15344000.png)


![{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide](/img/structure/B15344015.png)
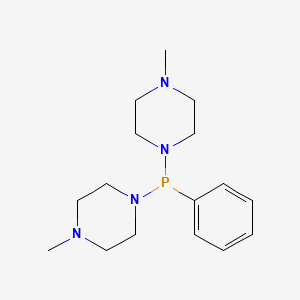

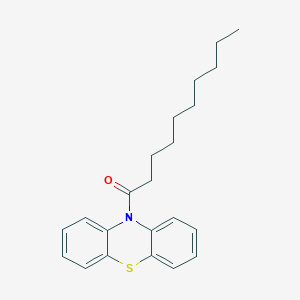
![4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol](/img/structure/B15344035.png)
